molecular formula C32H23F2N B12140521 N-[bis(4-fluorophenyl)methylidene]-1,1,1-triphenylmethanamine

N-[bis(4-fluorophenyl)methylidene]-1,1,1-triphenylmethanamine

Cat. No.: B12140521
M. Wt: 459.5 g/mol
InChI Key: RSZXNBKGBWNQLF-UHFFFAOYSA-N
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Description

N-[bis(4-fluorophenyl)methylidene]-1,1,1-triphenylmethanamine is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of fluorophenyl groups and a triphenylmethanamine core, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[bis(4-fluorophenyl)methylidene]-1,1,1-triphenylmethanamine typically involves the condensation reaction between 4-fluorobenzaldehyde and triphenylmethanamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[bis(4-fluorophenyl)methylidene]-1,1,1-triphenylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

N-[bis(4-fluorophenyl)methylidene]-1,1,1-triphenylmethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[bis(4-fluorophenyl)methylidene]-1,1,1-triphenylmethanamine involves its ability to form stable complexes with metal ions. This property is attributed to the presence of the Schiff base moiety, which can coordinate with metal centers. The compound can also interact with biological targets, such as enzymes, by forming hydrogen bonds and other non-covalent interactions, thereby inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

  • N′-[(1E)-(4–Fluorophenyl)methylidene]adamantane-1-carbohydrazide
  • N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N-[bis(4-fluorophenyl)methylidene]-1,1,1-triphenylmethanamine is unique due to its combination of fluorophenyl groups and a triphenylmethanamine core. This structure imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C32H23F2N

Molecular Weight

459.5 g/mol

IUPAC Name

1,1-bis(4-fluorophenyl)-N-tritylmethanimine

InChI

InChI=1S/C32H23F2N/c33-29-20-16-24(17-21-29)31(25-18-22-30(34)23-19-25)35-32(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28/h1-23H

InChI Key

RSZXNBKGBWNQLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Origin of Product

United States

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